3,5-Dichloropyridazin-4-amine

概述

描述

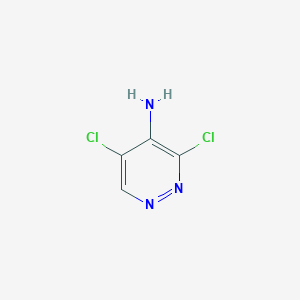

3,5-Dichloropyridazin-4-amine is a chemical compound with the molecular formula C4H3Cl2N3 and a molecular weight of 163.99 g/mol It is a derivative of pyridazine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and an amino group at the 4th position on the pyridazine ring

准备方法

3,5-Dichloropyridazin-4-amine can be synthesized through several methods. One common synthetic route involves the reaction of 3,4,5-trichloropyridazine with ammonia. The reaction typically takes place in ethanol and ammonium hydroxide under microwave irradiation at 120°C for 25 minutes . Another method involves the direct reaction of 3,5-dichloropyridazine with ammonia, where the ammonia reacts with one of the chlorine atoms to form an intermediate, which further reacts with ammonia to yield the final product .

化学反应分析

3,5-Dichloropyridazin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds, which are valuable in medicinal chemistry.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 3,5-Dichloropyridazin-4-amine exhibits significant antimicrobial properties. It has demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential for clinical development as an antimicrobial agent.

Inhibitory Activity on Enzymes

The compound has been explored for its inhibitory effects on semicarbazide-sensitive amine oxidase (SSAO), which is implicated in several pathological conditions such as inflammation and vascular adhesion. In vitro studies have shown that derivatives of pyridazine compounds can inhibit SSAO activity, indicating that this compound might serve as a lead compound in developing SSAO inhibitors .

Agricultural Applications

Pesticide Development

The compound's structural characteristics have led to its investigation as a potential pesticide. Its ability to disrupt biological processes in pests can be harnessed to create effective agricultural chemicals that target specific pests while minimizing harm to beneficial organisms .

Material Science

Synthesis of Functional Materials

this compound is also utilized in the synthesis of functional materials. Its reactivity allows it to be incorporated into polymers and other materials that require specific chemical properties. Research into its use in creating advanced materials with unique thermal and electrical properties is ongoing .

Case Studies

作用机制

The mechanism of action of 3,5-Dichloropyridazin-4-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved vary depending on the specific derivative or compound synthesized from this compound .

相似化合物的比较

3,5-Dichloropyridazin-4-amine can be compared with other similar compounds, such as:

3,6-Dichloropyridazin-4-amine: This compound has chlorine atoms at the 3rd and 6th positions instead of the 3rd and 5th positions.

4-Amino-3,6-dichloropyridazine: Similar to this compound, but with chlorine atoms at the 3rd and 6th positions.

This compound stands out due to its unique substitution pattern, which can lead to different reactivity and applications compared to its isomers and other derivatives.

生物活性

3,5-Dichloropyridazin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biochemical properties, cellular effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C4H3Cl2N3, with a molecular weight of approximately 163.99 g/mol. The compound features a pyridazine ring substituted with chlorine atoms at the 3 and 5 positions and an amino group at the 4 position. This unique structural configuration contributes to its biological activity and interaction with various biological targets.

Research indicates that this compound exhibits several biochemical properties:

- Enzyme Interaction : The compound can act as both an inhibitor and activator of specific enzymes, influencing various biochemical pathways. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thus altering substrate phosphorylation processes.

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against a range of bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans.

Cellular Effects

The effects of this compound on cellular processes are profound:

- Gene Expression Modulation : The compound influences gene expression related to metabolic pathways, which can lead to alterations in cellular energy production and utilization. This modulation is critical for understanding its potential therapeutic applications in metabolic disorders.

- Cell Signaling Pathways : It has been observed that this compound can affect various cell signaling pathways, which are essential for maintaining homeostasis within cells. These interactions may provide insights into its role in cancer biology and other diseases.

The mechanism by which this compound exerts its biological effects involves:

- Binding Interactions : The compound binds to specific biomolecules, modulating their activity. This binding can lead to either inhibition or activation depending on the context of the interaction.

- Influence on Cellular Pathways : By interacting with key enzymes and receptors, it influences pathways relevant to disease mechanisms, potentially offering new avenues for therapeutic interventions.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated efficacy against Staphylococcus aureus and E. coli; potential for clinical development noted. |

| Study B | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases; implications for cancer therapy discussed. |

| Study C | Gene Expression | Showed modulation of genes involved in energy metabolism; suggested role in metabolic disorders. |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3,5-Dichloropyridazin-4-amine, and what reaction conditions optimize yield and purity?

The synthesis of this compound typically involves halogenation and amination steps. A common approach is the nucleophilic substitution of chlorinated pyridazine precursors. For example, reacting 3,5,6-trichloropyridazine with ammonia or ammonium hydroxide under controlled temperature (60–80°C) in a polar solvent like ethanol can yield the target compound. Optimization includes:

- Solvent selection : Ethanol or DMF improves solubility and reaction kinetics.

- Temperature control : Excess heat may lead to dechlorination or byproducts.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures enhances purity .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- ¹H/¹³C NMR : Aromatic protons appear as doublets in δ 7.5–8.5 ppm (pyridazine ring), and amine protons show broad signals near δ 5.0–6.0 ppm. Chlorine substituents deshield adjacent carbons in ¹³C NMR (δ 120–140 ppm) .

- Mass spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 163.01 (calculated for C₄H₃Cl₂N₃).

- Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL) confirms planar pyridazine rings and intermolecular hydrogen bonding between amine groups and chlorine atoms, stabilizing the lattice .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal:

- Electrophilic sites : C-4 and C-6 positions are electron-deficient due to chlorine’s inductive effect, making them susceptible to substitution.

- Activation barriers : Amine group participation lowers energy barriers for SNAr (nucleophilic aromatic substitution) at C-4.

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, accelerating reactions. Validation via kinetic studies (Hammett plots) aligns with computational predictions .

Q. What strategies resolve conflicting data in biological activity studies of this compound derivatives?

Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) arise from:

- Structural analogs : Subtle changes (e.g., replacing Cl with F at C-3) alter lipophilicity and target binding.

- Experimental design :

- Dose-response curves : Use standardized protocols (e.g., CLSI guidelines) to minimize variability.

- Control compounds : Include structurally related inactive analogs (e.g., 3,6-dichloro derivatives) to validate specificity .

- Meta-analysis : Cross-reference crystallographic data (e.g., hydrogen-bonding motifs) with molecular docking results to clarify structure-activity relationships .

Q. How does the compound’s tautomeric equilibrium influence its chemical behavior?

this compound exhibits tautomerism between amine (NH₂) and imine (NH) forms. Key findings:

- NMR titration : pH-dependent shifts (e.g., D₂O exchange) confirm amine dominance at neutral pH.

- Reactivity : The imine form, stabilized in acidic conditions, enhances electrophilicity at C-6 for cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) .

Q. Methodological Considerations

属性

IUPAC Name |

3,5-dichloropyridazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2N3/c5-2-1-8-9-4(6)3(2)7/h1H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFJGTZUJUOCCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=N1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423315 | |

| Record name | 3,5-dichloropyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53180-76-0 | |

| Record name | 3,5-dichloropyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-1,4-dihydropyridazin-4-imine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。